3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate
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Overview
Description
3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H31NO5S and a molecular weight of 397.53 g/mol . This compound is an ester and is often used in organic synthesis due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with trans-4-((tert-butoxycarbonyl)amino)cyclohexanol in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields . The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives where the sulfonate group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after the removal of the Boc protecting group.
Scientific Research Applications
3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions . The sulfonate group acts as a good leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid
- Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
Uniqueness
3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate is unique due to its specific combination of a Boc-protected amine and a sulfonate ester. This combination allows for selective deprotection and substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C21H33NO5S |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H33NO5S/c1-16-7-13-19(14-8-16)28(24,25)26-15-5-6-17-9-11-18(12-10-17)22-20(23)27-21(2,3)4/h7-8,13-14,17-18H,5-6,9-12,15H2,1-4H3,(H,22,23) |
InChI Key |
VUDXHZGZGMZOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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